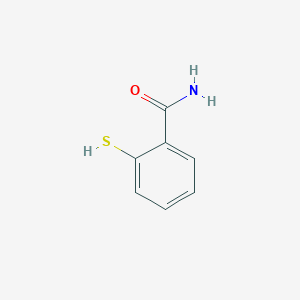

2-Sulfanylbenzamide

Descripción

Context and Significance within Chemical Biology and Medicinal Chemistry

2-Sulfanylbenzamide (C₇H₇NOS) is an aromatic sulfur-containing compound that has attracted considerable attention in medicinal chemistry and chemical biology. Its significance stems from its versatile chemical structure, which serves as a crucial scaffold and intermediate for the synthesis of a wide array of bioactive molecules. guidechem.com The defining features of the molecule are a benzamide (B126) backbone and a sulfanyl (B85325) (thiol, -SH) group at the ortho-position, which dictates its chemical reactivity and biological interactions. The nucleophilic nature of the thiol group allows it to form disulfide bonds or coordinate with metals, which is a key aspect of its mechanism of action against certain biological targets.

The compound and its derivatives have demonstrated a broad spectrum of biological activities, establishing their importance in drug discovery and development. Notably, research has highlighted their potential as antiviral, antimicrobial, and anticancer agents. guidechem.comontosight.ai One of the most significant applications is in anti-HIV research, where this compound derivatives have been shown to inhibit the HIV nucleocapsid protein 7 (NCp7). nih.gov They act by disrupting the zinc finger structures essential for viral replication. nih.gov Furthermore, its derivatives have been explored as potential kinase inhibitors and have shown efficacy against various bacterial strains, including E. coli and S. aureus. The structural framework of this compound is also a component of molecules investigated as poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. frontiersin.orgmdpi.com

Historical Perspective of this compound Research

The study of benzamide derivatives in medicinal chemistry has a long history, with various compounds being investigated for their therapeutic potential. frontiersin.orgontosight.ai Initial research involving this compound likely focused on its fundamental synthesis and chemical characterization. A significant milestone in its research trajectory was the discovery of sulfanylbenzamide thioesters (SAMTs) as potent HIV inhibitors. nih.gov These compounds, while effective, were found to be too unstable for systemic administration, which limited their application primarily to topical microbicides. nih.govacs.org

This limitation spurred the next phase of research in the 21st century, focusing on developing prodrug strategies to enhance the compound's stability and bioavailability. nih.govacs.org A notable outcome of this effort is the development of "nipamovir," a nitroimidazole prodrug of a this compound derivative. nih.govacs.org This prodrug was designed to protect the reactive thiol group, allowing for improved stability in the bloodstream and oral bioavailability, thus expanding its potential for systemic use against HIV. nih.govacs.org More recent research has also begun to explore the potential of this compound derivatives as selective inhibitors of PARP1, aiming to create more effective cancer therapies with reduced toxicity. springermedizin.de

Scope and Objectives of the Research Outline

This article provides a detailed and scientifically grounded overview of this compound. It focuses exclusively on its academic and research-oriented aspects, adhering strictly to the predefined structure. The objective is to present a thorough analysis of the compound's context within chemical biology and medicinal chemistry, trace its historical research progression, and detail its established and emerging applications. The content is based on findings from academic literature and chemical databases, excluding clinical dosage and safety information to maintain a purely scientific focus.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NOS | nih.gov |

| Molecular Weight | 153.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5697-20-1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 44.1 Ų | nih.gov |

Table 2: Comparison of this compound and Selected Derivatives

| Compound Name | Key Structural Modification | Impact on Properties/Activity | Key Research Application |

| This compound | Parent compound with -SH group. | Serves as a foundational building block. | Intermediate for drug synthesis. |

| Nipamovir (B12369593) | Nitroimidazole group protecting the thiol. | Enhances blood stability and oral bioavailability. nih.govacs.org | Systemic anti-HIV therapy. nih.gov |

| N-methyl-2-sulfanylbenzamide | Methyl group on the amide nitrogen. | Acts as an intermediate for more complex molecules. | Synthesis of kinase inhibitors like Axitinib. pharmaffiliates.com |

| N-(4-sulfamoylphenyl)-2-sulfanylbenzamide | Addition of a sulfamoylphenyl group. | Combines thiol reactivity with sulfonamide's H-bonding for better target interaction. | Potential kinase inhibition and antibacterial activity. nih.gov |

| 2-(Methylsulfinyl)benzamide | Oxidation of the sulfanyl (-SH) to a sulfinyl (-SO) group. | Introduces chirality and increases polarity and solubility. | Potential for enzyme inhibition studies. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDMSOMIFFTEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325633 | |

| Record name | 2-sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5697-20-1 | |

| Record name | NSC514219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Sulfanylbenzamide and Its Derivatives

Classical and Established Synthetic Routes

Classical approaches to synthesizing 2-sulfanylbenzamide typically begin with a substituted benzamide (B126) precursor, such as 2-chlorobenzamide (B146235), and introduce the sulfanyl (B85325) group through a nucleophilic substitution reaction.

The chlorine atom at the 2-position of 2-chlorobenzamide is susceptible to displacement by sulfur nucleophiles, providing a direct route to this compound. The mechanism for this transformation is a nucleophilic aromatic substitution, where a sulfide (B99878) ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

A common laboratory-scale method involves the reaction of 2-chlorobenzamide with thiourea. This process is typically conducted in the presence of a base, such as sodium hydroxide, under reflux conditions. The initial reaction forms an isothiouronium salt intermediate, which is then hydrolyzed to yield the final this compound product. While the reagents are relatively simple to handle, this route may sometimes result in lower yields or require more extensive purification compared to other methods.

| Parameter | Condition |

| Starting Material | 2-Chlorobenzamide |

| Reagent | Thiourea, Sodium Hydroxide |

| Solvent | Aqueous or alcoholic medium |

| Temperature | Reflux (approx. 100°C) |

| Key Feature | Formation of isothiouronium intermediate |

Table 1: Typical Reaction Conditions for Thiourea-Mediated Synthesis

For a more efficient and industrially scalable synthesis, the reaction of 2-chlorobenzamide with sodium sulfide in N-Methyl-2-pyrrolidone (NMP) is frequently employed. google.com This method generally provides high yields and purity. The process involves heating an aqueous solution of sodium sulfide in NMP to remove water, followed by the addition of 2-chlorobenzamide at an elevated temperature (e.g., 130°C), and then further heating to complete the reaction (e.g., 175°C for several hours). google.com The use of a dried slurry of sodium sulfide is crucial as it minimizes the formation of by-products like 2-chlorobenzoic acid. google.com

| Parameter | Condition |

| Starting Material | 2-Chlorobenzamide |

| Reagent | Sodium Sulfide (typically 60% aqueous solution) |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 130°C (for drying), 175°C (for reaction) |

| Atmosphere | Inert (Nitrogen) |

| Reaction Time | ~4 hours |

| Yield | High (e.g., 88% reported) google.com |

Table 2: Industrial Process Parameters for Sodium Sulfide/NMP Method. google.com

Thiourea-Mediated Approaches

Alternative and Advanced Synthetic Strategies

More advanced strategies often start with 2-mercaptobenzoic acid (thiosalicylic acid) or its derivatives and build the amide functionality in a subsequent step. These methods offer versatility for creating a wide range of N-substituted this compound derivatives.

This strategy involves the conversion of a carboxylic acid to a more reactive acid chloride, which is then reacted with an amine to form the amide bond. libretexts.org When synthesizing this compound derivatives, this typically starts with 2-mercaptobenzoic acid. A key consideration is the potential for the thiol group to interfere with the reactions. Therefore, protection of the thiol group (e.g., with a trityl group) is often the first step to prevent oxidation or other side reactions. The protected carboxylic acid is then converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). libretexts.org This is followed by amidation with a desired amine. The final step is the removal of the protecting group to yield the this compound derivative.

| Step | Reagents/Conditions | Purpose |

| 1. Thiol Protection | Trityl chloride in Dichloromethane (DCM) | Prevents oxidation of the sulfanyl group. |

| 2. Acid Chloride Formation | Thionyl chloride (SOCl₂) at reflux | Converts the carboxylic acid to a reactive acyl chloride. |

| 3. Amidation | Amine in Tetrahydrofuran (B95107) (THF) at 0°C | Forms the desired amide bond. |

| 4. Deprotection | Trifluoroacetic acid (TFA) in DCM | Removes the protecting group to reveal the thiol. |

Table 3: Steps for Acid Chloride Intermediate-Based Synthesis of this compound Derivatives.

Direct coupling methods provide a milder and often one-pot alternative to the acid chloride route. nih.govorganic-chemistry.org Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate the carboxylic acid group of 2-mercaptobenzoic acid. nih.gov The reaction of the carboxylic acid with CDI forms a highly reactive acyl-imidazole intermediate. organic-chemistry.org This intermediate can then react in situ with an amine to form the corresponding amide derivative. nih.gov This approach avoids the need for harsh reagents like thionyl chloride and can be highly efficient. For instance, thiosalicylic acid can be dissolved in a solvent like dimethylformamide (DMF), activated with CDI, and then coupled with an amine to produce the desired benzamide derivative. nih.gov

| Parameter | Details |

| Starting Material | 2-Mercaptobenzoic acid (Thiosalicylic acid) |

| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |

| Reaction Sequence | 1. Activation of carboxylic acid with CDI to form an imidazolide (B1226674) intermediate.2. In-situ reaction with an amine to form the amide. |

| Advantage | Mild conditions, often a one-pot procedure, avoids harsh reagents. nih.gov |

Table 4: Overview of Direct Coupling using Carbonyldiimidazole (CDI). nih.gov

Preparation from Disulfide Precursors (e.g., 2,2'-Disulfanediyl-di-benzoic Acid Bis-methylamide)

A common and effective method for preparing this compound derivatives is through the reductive cleavage of a disulfide bond in a suitable precursor. For instance, 2-mercapto-N-methylbenzamide can be synthesized from its corresponding disulfide, 2,2'-dithiobis(N-methylbenzamide). lookchem.comgoogle.com This transformation is typically accomplished using a reducing agent that can efficiently break the S-S bond without affecting other functional groups in the molecule, such as the amide.

The general reaction involves treating the disulfide compound with a reducing agent in an appropriate solvent. Sodium borohydride (B1222165) (NaBH₄) in a solvent like tetrahydrofuran (THF) is a frequently used reagent for this purpose. The reduction of the disulfide precursor yields two equivalents of the desired thiol product. This method is advantageous as the disulfide precursors are often stable and can be easily prepared. researchgate.net

| Disulfide Precursor | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2,2'-Disulfanediylbis(N-methylbenzamide) | Sodium tetrahydroborate (NaBH₄) | Tetrahydrofuran (THF) | 2-Mercapto-N-methylbenzamide | |

| 2,2'-Dithiodibenzoyl chloride derived diamines | Not specified | Not specified | Macrocyclic dilactams with thiol groups | researchgate.net |

Alkylation Reactions in Sulfanylbenzamide Derivative Synthesis

The thiol group of this compound is nucleophilic and can readily undergo alkylation to form 2-(alkylthio)benzamide derivatives. These S-alkylation reactions are a cornerstone for creating a diverse range of derivatives with modified properties. The reaction typically involves treating the this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl (B1604629) chloride), in the presence of a base. acs.orgacs.org The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then attacks the alkylating agent to form the thioether linkage.

This synthetic step is crucial for building more complex molecules. For example, the synthesis of N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides proceeds via the alkylation of an intermediate potassium thiolate salt with various alkyl halides. acs.orgacs.org The choice of alkylating agent allows for the introduction of a wide variety of substituents, including methyl, ethyl, and benzyl groups.

| Thiol Precursor | Alkylating Agent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Potassium 2-cyano-ethylene-1-thiolate salt | Methyl iodide | Room temperature | N-(2,2-dicyano-1-(methylthio)vinyl)benzamide | acs.orgacs.org |

| Potassium 2-cyano-ethylene-1-thiolate salt | Ethyl iodide | Room temperature | N-(2,2-dicyano-1-(ethylthio)vinyl)benzamide | acs.orgacs.org |

| Potassium 2-cyano-ethylene-1-thiolate salt | Benzyl chloride | Room temperature | N-(2,2-dicyano-1-(benzylthio)vinyl)benzamide | acs.orgacs.org |

| N-PMP benzamide | Chloromethyl phenyl sulfide | 50 °C | Sulfanyl benzamide derivative | whiterose.ac.uk |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to pharmaceutical and chemical synthesis to reduce environmental impact. chemmethod.com For the synthesis of this compound and its derivatives, these principles encourage the development of more sustainable methods. Key areas of focus include the use of environmentally benign solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. chemmethod.com

Traditional syntheses may employ hazardous solvents, but green approaches favor alternatives like water, ethanol, or even solvent-free conditions. chemmethod.com For instance, syntheses of related heterocyclic compounds have been successfully performed using microwave or ultrasound irradiation, which can reduce reaction times and energy consumption. dergipark.org.tr In the context of thiol chemistry, the use of clean oxidants like hydrogen peroxide (H₂O₂) or air with a recyclable catalyst for reactions involving the sulfur atom represents a green alternative to traditional stoichiometric oxidants. rsc.org The goal is to create processes with a higher atom economy and a lower E-factor (kilograms of waste per kilogram of product). chemmethod.com

| Traditional Approach | Green Chemistry Alternative | Principle/Benefit |

|---|---|---|

| Use of hazardous organic solvents (e.g., dichloromethane) | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact. chemmethod.com |

| Conventional heating (reflux) | Microwave or ultrasound-assisted synthesis | Shorter reaction times, energy efficiency. dergipark.org.tr |

| Stoichiometric reagents | Use of catalysts (e.g., zinc acetate, reusable catalysts) | Waste reduction, higher efficiency. chemmethod.comrsc.org |

| Multi-step processes with purification at each stage | One-pot synthesis | Reduced solvent use, time, and energy. chemmethod.com |

Experimental Design and Optimization in this compound Synthesis

Control Variable Analysis in Reaction Optimization

The optimization of any chemical synthesis is critical for maximizing yield, purity, and efficiency. In the synthesis of this compound, a systematic analysis of control variables is essential. arborpharmchem.com Key variables that must be monitored and controlled include reaction temperature, solvent polarity, catalyst concentration, and the stoichiometry of reactants.

| Control Variable | Potential Impact on Synthesis | Example from Literature |

|---|---|---|

| Temperature | Affects reaction rate and selectivity; can lead to by-products if too high. | Adjusting temperature to minimize by-products like disulfides. |

| Solvent Polarity | Influences reactant solubility and reaction kinetics. | Screening polar and non-polar solvents to find the optimal medium for yield. cbijournal.com |

| Catalyst Concentration | Impacts reaction rate; excess may not improve yield and adds to cost/waste. | Optimizing catalyst loading to achieve high yield without unnecessary excess. cbijournal.com |

| Reactant Stoichiometry | Determines conversion and potential for unreacted starting materials or by-products. | Adjusting molar ratios to minimize by-products. |

| Reaction Time | Ensures complete reaction without allowing for product degradation or side reactions. | Monitoring reaction progress (e.g., by TLC or HPLC) to determine optimal time. chemicalbook.com |

Purification Strategies and By-Product Management

Effective purification is paramount to obtaining this compound of high purity. The choice of strategy depends on the physical and chemical properties of the product and its impurities. Common by-products in the synthesis from disulfide precursors include unreacted starting material and the disulfide formed by re-oxidation of the thiol product.

Standard purification techniques include:

Recrystallization: A widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure product crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It is highly effective for removing closely related impurities.

Acid-Base Treatment: Exploiting the acidic nature of the thiol group, the product can be selectively extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification of the aqueous layer. quickcompany.in

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of the final product and for monitoring the progress of both the reaction and the purification process. smolecule.com

| Purification Method | Target Impurity/By-Product | Principle of Separation | Reference |

|---|---|---|---|

| Recrystallization | Unreacted starting materials, minor by-products | Differential solubility of product and impurities in a solvent at different temperatures. | |

| Column Chromatography | Structurally similar compounds, unreacted reagents | Differential polarity and adsorption to a stationary phase. | |

| Acid-Base Wash/Extraction | Neutral or basic organic impurities | The acidic thiol group forms a water-soluble salt in base, allowing separation from non-acidic compounds. | quickcompany.in |

| Controlled Oxidation | Sulfur-based impurities | Use of an oxidizing agent like H₂O₂ at a controlled pH to selectively remove certain impurities. |

Chemical Reactivity and Derivatization of 2 Sulfanylbenzamide

Oxidation Reactions of the Sulfanyl (B85325) Group

The sulfanyl group of 2-sulfanylbenzamide is a primary site for oxidation reactions, leading to the formation of disulfides or sulfonic acids depending on the oxidizing agent and reaction conditions.

The oxidation of the thiol group in this compound can yield the corresponding disulfide, 2,2'-dithiodibenzamide. This reaction is a common transformation for thiols and can be promoted by various oxidizing agents. vulcanchem.com For instance, oxidation can occur in the presence of air, particularly under basic conditions which favor the formation of the more reactive thiolate anion. vulcanchem.com Controlled oxidation is crucial to prevent further oxidation to sulfonic acid derivatives. The formation of disulfide bridges is a key reaction in many biological systems, often involving thiol-disulfide exchange mechanisms. wikipedia.orgnih.gov

Table 1: Reagents for Disulfide Formation from Thiols

| Oxidizing Agent | Conditions | Notes |

|---|---|---|

| Air (O₂) | Basic pH | Can be slow and non-specific. |

| Hydrogen Peroxide (H₂O₂) | Controlled pH | A common and relatively clean oxidant. |

| N-Bromosuccinimide (NBS) | Dichloromethane, room temp | Efficient for various thiols. researchgate.net |

Stronger oxidizing agents can convert the sulfanyl group of this compound into a sulfonic acid (-SO₃H) group. Reagents such as potassium permanganate (B83412) or hydrogen peroxide under more vigorous conditions can achieve this transformation. vulcanchem.com The resulting 2-sulfobenzamide is a significantly different molecule, with the sulfonic acid group imparting increased acidity and water solubility. The oxidation of thiols to sulfonic acids can also be catalyzed by a halogen or hydrogen halide in the presence of a sulfoxide (B87167) like dimethyl sulfoxide (DMSO). google.com

Table 2: Oxidizing Agents for Sulfonic Acid Formation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | A strong, non-specific oxidant. |

| Hydrogen Peroxide (H₂O₂) | Vigorous conditions | Can lead to sulfonic acids with prolonged reaction or higher temperatures. vulcanchem.com |

Formation of Disulfides

Reduction Reactions to Amine Analogues

While the primary focus is often on the reactivity of the sulfanyl group, the benzamide (B126) moiety can also undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the amide functionality to an amine. This would transform this compound into 2-(aminomethyl)benzenethiol. The specific product would depend on the reducing agent and the reaction conditions employed.

Nucleophilic Substitution Reactions and Functionalization

The sulfanyl group in this compound is nucleophilic, allowing it to participate in various substitution reactions to form a range of derivatives. The deprotonated thiol, the thiolate anion, is a potent nucleophile and can react with electrophiles such as alkyl halides or acyl chlorides. masterorganicchemistry.com These reactions are fundamental for creating new carbon-sulfur bonds and introducing diverse functional groups to the molecule. For example, reaction with an alkyl halide would yield a 2-(alkylthio)benzamide. Such reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents, the sulfanyl (-SH) and the amide (-CONH₂), determine the position of the incoming electrophile. Both the -SH and -CONH₂ groups are generally considered ortho, para-directing groups. However, the amide group's directing effect can be influenced by the reaction conditions. Under acidic conditions, the carbonyl oxygen can be protonated, making the group more deactivating. The interplay between these two groups will dictate the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. makingmolecules.comminia.edu.eguomustansiriyah.edu.iq The bulky nature of the substituents might also sterically hinder substitution at the ortho positions. libretexts.org

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate. wikipedia.orgresearchgate.net This reversible reaction is fundamental in protein folding and redox signaling. nih.govnih.govrsc.org The sulfanyl group of this compound can participate in such exchanges. The reaction is initiated by a nucleophilic attack of a thiolate on one of the sulfur atoms of a disulfide bond. wikipedia.orgresearchgate.net The rate of this exchange is pH-dependent, as it requires the presence of the thiolate anion, which is favored at pH values above the pKa of the thiol group. wikipedia.org

Formation of Heterocyclic Compounds Incorporating this compound Scaffolds

The this compound structure, characterized by its nucleophilic thiol group and adjacent amide functionality, serves as a valuable building block in the synthesis of various heterocyclic compounds. A prominent example is its use in the creation of benzothiazoles, a class of compounds with significant biological and pharmaceutical relevance. ekb.egmdpi.com

The synthesis of 2-substituted benzothiazoles often involves the condensation reaction between 2-aminothiophenol (B119425) (a close precursor or derivative of this compound) and various carbonyl compounds, such as aldehydes. ekb.egmdpi.comorganic-chemistry.org The general mechanism proceeds through a nucleophilic attack by the sulfur atom of the thiophenol on the carbonyl carbon of the aldehyde, forming an intermediate. ekb.eg This is followed by an intramolecular cyclization and subsequent oxidation or dehydration, which yields the final benzothiazole (B30560) ring system. ekb.egorganic-chemistry.org Various catalysts and reaction conditions can be employed to promote this transformation, including using iodine in DMF, samarium triflate in aqueous media, or even visible-light-promoted, metal-free conditions. organic-chemistry.org

The reactivity of the this compound scaffold allows for the introduction of a wide array of substituents onto the resulting heterocyclic core, enabling the generation of diverse chemical libraries for screening and development. mdpi.comnih.gov

Advanced Derivatization Strategies for Biomedical Applications

To enhance its therapeutic potential, the this compound scaffold is often subjected to advanced derivatization strategies. These modifications aim to improve properties like stability, bioavailability, and target specificity.

Prodrug Design and Activation Mechanisms (e.g., Nitroimidazole Prodrugs)

A significant strategy for improving the in vivo applicability of sulfanylbenzamide derivatives is through prodrug design. acs.orgnih.gov Prodrugs are inactive compounds that are metabolically converted into the active drug within the body. numberanalytics.commdpi.com This approach can overcome issues such as the instability of the active molecule, particularly the thiol group in sulfanylbenzamides, which can be prone to oxidation. acs.orgnih.gov

A notable example is the development of a nitroimidazole-based prodrug for an anti-HIV sulfanylbenzamide derivative. acs.orgnih.govchemicalbook.com This prodrug, named nipamovir (B12369593), was designed to enhance blood stability and oral bioavailability. acs.orgnih.gov In this design, the reactive thiol group of the sulfanylbenzamide is protected by a 1-methyl-4-nitro-imidazole moiety. acs.orgnih.gov

The activation mechanism of this nitroimidazole prodrug is designed to be independent of enzymatic action. acs.orgnih.gov Instead, it is cleaved in vivo by reacting with endogenous thiols, such as glutathione (B108866), which are present in locations like the intestinal walls and red blood cells. acs.orgnih.gov This cleavage releases the active thiol-containing drug, which can then exert its therapeutic effect, such as disrupting the zinc coordination in the HIV nucleocapsid protein 7 (NCp7). acs.orgnih.govresearchgate.net Studies have shown that this prodrug strategy successfully maintains stability in blood samples from various species while releasing the active antiviral components. acs.org

| Prodrug Name | Protecting Group | Activation Mechanism | Purpose | Key Finding |

|---|---|---|---|---|

| Nipamovir | 1-methyl-4-nitro-imidazole | Non-enzymatic cleavage by glutathione and other endogenous thiols. acs.orgnih.gov | To improve blood stability and oral bioavailability of an anti-HIV sulfanylbenzamide derivative. acs.orgnih.gov | Demonstrated enhanced stability in blood and effective release of the active thiol component. acs.org |

Conjugation via Click Chemistry (e.g., Alkyne-Azide Cycloaddition)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for conjugating molecules in complex biological environments. lumiprobe.comorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring by linking a molecule containing an azide (B81097) group with one containing a terminal alkyne. organic-chemistry.orgwikipedia.orgresearchgate.net

The this compound scaffold can be derivatized to participate in click chemistry reactions. This involves chemically modifying the parent molecule to introduce either an azide or an alkyne functional group. Once functionalized, the this compound derivative can be "clicked" onto another molecule, such as a fluorescent dye for imaging, a polymer for drug delivery, or a biomolecule for targeted therapy. bionordika.nointerchim.fr

There are two main types of azide-alkyne cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join a terminal alkyne and an azide, specifically forming a 1,4-disubstituted triazole. organic-chemistry.orgwikipedia.org It is highly efficient and works well in aqueous conditions, but the copper catalyst can be toxic to living cells. organic-chemistry.orgbionordika.no

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free version of click chemistry that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a catalyst. interchim.frglenresearch.cominterchim.fr The absence of a cytotoxic catalyst makes SPAAC particularly suitable for applications in living systems (in vivo). interchim.frinterchim.fr

By incorporating an alkyne or azide handle, this compound derivatives can be readily conjugated, opening up a wide range of possibilities for creating advanced therapeutic and diagnostic agents. lumiprobe.combionordika.no

| Reaction Type | Key Reactants | Catalyst | Key Advantages | Primary Limitation |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High efficiency, rapid, stereospecific, works in aqueous solutions. organic-chemistry.org | Copper catalyst is cytotoxic, limiting in vivo applications. bionordika.no |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO), Azide | None (Copper-free) | Biocompatible, suitable for use in living systems, highly specific. interchim.fr | Reactants can be larger and more complex to synthesize. |

Structural Elucidation and Computational Investigations of 2 Sulfanylbenzamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 2-sulfanylbenzamide, identifying its functional groups, and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For derivatives of this compound, ¹H and ¹³C NMR are used to confirm substitution patterns and the presence of specific functional groups.

In the ¹H NMR spectrum of N,N-dimethyl-2-sulfanylbenzamide (B1607108) in CDCl₃, the aromatic protons appear as a multiplet between δ 7.30 and 7.85 ppm. The dimethylamino group shows a singlet at δ 3.10 ppm, and the sulfanyl (B85325) proton (-SH) gives a singlet at δ 1.95 ppm. The integration of these signals confirms the number of protons in each chemical environment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed in the range of 165-170 ppm. Aromatic carbons resonate in the region of 120-140 ppm, while the methyl carbons of the dimethylamino group appear at a higher field. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to establish correlations between protons and carbons, further confirming the structure.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H | 7.30 - 7.85 | m |

| N(CH₃)₂ | 3.10 | s |

| -SH | 1.95 | s |

Data for N,N-dimethyl-2-sulfanylbenzamide in CDCl₃.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.comedinst.com The FT-IR spectrum of a this compound derivative displays characteristic absorption bands. A notable feature is the S-H stretching vibration, which typically appears in the range of 2500–2600 cm⁻¹. The amide C=O stretching vibration is observed around 1650 cm⁻¹. The presence of N-H bonds in the primary amide of this compound would also give rise to characteristic stretching and bending vibrations.

FT-IR analysis is a rapid and non-destructive technique that provides a molecular fingerprint, making it valuable for quality control and identification purposes. edinst.combruker.com

Table 2: Key FT-IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| S-H stretch | 2550 |

| C=O (amide) stretch | 1650 |

Data for N,N-dimethyl-2-sulfanylbenzamide.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. sciepub.com High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule, allowing for the calculation of its elemental formula. bioanalysis-zone.com For this compound, the exact mass is 153.02483502 Da. nih.gov

Liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) are powerful techniques for the analysis of complex mixtures and for studying the metabolic pathways of compounds. rsc.org In the context of this compound derivatives, LC/MS/MS has been used to study the in vivo cleavage of prodrugs, which release the active thiol form. This technique is essential for pharmacokinetic studies, helping to understand the stability and bioavailability of these compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Crystallographic Studies and Solid-State Structure Analysis

Crystallographic studies, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction analysis of single crystals allows for the unambiguous determination of the molecular structure. For derivatives of this compound, these studies reveal that the molecules often adopt nearly planar conformations.

For example, the crystal structure of N-[2-(methylsulfanyl)phenyl]-2-sulfanylbenzamide was determined to be monoclinic, with the space group P2₁/c. nih.gov The two aromatic rings in this molecule have a small dihedral angle of 16.03°. nih.goviucr.org Such structural information is vital for understanding the molecule's shape and how it packs in a crystal lattice.

The solid-state structure of this compound and its derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly important in directing the crystal packing. mdpi.comnih.gov

In the crystal structure of N-[2-(methylsulfanyl)phenyl]-2-sulfanylbenzamide, intermolecular S–H⋯O hydrogen bonds are observed, where the sulfanyl hydrogen atom interacts with the oxygen atom of a neighboring molecule. nih.goviucr.org These interactions connect the molecules into zigzag chains. nih.goviucr.org Additionally, intramolecular N–H⋯S hydrogen bonds are present. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-Dimethyl-2-sulfanylbenzamide |

X-ray Diffraction Analyses of this compound and its Derivatives

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools for investigating the structural and electronic properties of molecules like this compound at the atomic level. These methods complement experimental data, offering insights into conformational preferences, reactivity, and intermolecular interactions that are often difficult to obtain through empirical means alone.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating a wide range of molecular properties. mdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. wikipedia.org

For derivatives of this compound, DFT calculations have been employed to predict low-energy conformers and identify potential reactive sites for catalysis. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these calculations. mdpi.comufv.br Through geometry optimization, DFT can determine key structural parameters such as bond lengths and angles for the most stable conformation of the molecule.

Table 1: Predicted Geometrical Parameters of this compound using DFT

Illustrative data based on typical DFT calculations for aromatic sulfur compounds. The values represent the optimized molecular structure in its ground state.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-H | 1.35 Å |

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Angle | C-S-H | 95.5° |

| Bond Angle | O=C-N | 123.0° |

| Dihedral Angle | C-C-S-H | ~0° / ~180° |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach for studying chemical processes in large, complex systems like proteins or in solution. wikipedia.orgmpg.de This method combines the high accuracy of quantum mechanics (QM) for a specific, chemically active region of interest with the computational efficiency of molecular mechanics (MM) for the surrounding environment. nih.gov

In the context of this compound, QM/MM simulations are particularly useful for modeling its interaction with a biological target, such as an enzyme active site. The this compound molecule and key active site residues would be treated with a QM method to accurately describe electronic rearrangements during binding or a catalyzed reaction. The rest of the protein and solvent would be treated with an MM force field. mpg.deresearchgate.net This dual approach allows for the study of how the protein environment influences the ligand's conformation, electronic properties, and reactivity, providing insights that are critical for drug design and understanding biological mechanisms. nih.govbioexcel.eu

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. numberanalytics.com These analyses are fundamental to understanding a molecule's physical properties, reactivity, and ability to interact with other molecules. numberanalytics.comnih.gov The results are often visualized as a potential energy landscape, a graph where the energy of the molecule is plotted against one or more conformational coordinates. biorxiv.orgneupsykey.com

For this compound, the primary sources of conformational flexibility are the rotation around the C-S bond (defining the orientation of the sulfanyl hydrogen) and the C-C bond connecting the amide group to the aromatic ring. Computational methods, particularly DFT, can be used to calculate the energy of different conformers. The energy landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) that separate them. numberanalytics.comneupsykey.com Understanding the preferred conformations of this compound is crucial, as only specific shapes may be able to fit into the binding site of a biological target. rsc.org

Table 2: Illustrative Conformational Energy Profile of this compound

This table shows hypothetical relative energies for different conformers resulting from rotation around the C-S bond, as would be determined by conformational analysis.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| A | Global Minimum (e.g., S-H anti to C=O) | 0.00 | ~75% |

| B | Local Minimum (e.g., S-H syn to C=O) | 1.10 | ~15% |

| TS1 | Transition State between A and B | 3.50 | - |

Computational chemistry provides robust methods for predicting the most likely sites for chemical reactions on a molecule, a concept known as regioselectivity. rsc.org For electrophilic aromatic substitutions, a common approach involves calculating the relative energies of potential intermediates, such as protonated forms of the molecule. The site that is most easily protonated (i.e., has the highest proton affinity) is often the most reactive toward electrophiles. nih.gov

For this compound, computational models can predict the regioselectivity of reactions on the aromatic ring. The interplay between the electron-donating sulfanyl group (-SH) and the electron-withdrawing benzamide (B126) group (-CONH2) dictates the reactivity. DFT calculations can be used to determine the activation energies for electrophilic or nucleophilic attack at different positions, thereby predicting the most favorable reaction pathway and the resulting product distribution.

Natural Bond Orbital (NBO) Analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.org A key feature of NBO analysis is its ability to quantify delocalization effects, such as the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. These interactions, often described as n→σ* or π→π* transitions, stabilize the molecule, and their energy contribution can be calculated. wisc.edu For a molecule like this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the sulfur or oxygen atoms into antibonding orbitals of adjacent sigma bonds, which can influence the molecule's geometry and stability. nih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound

Hypothetical stabilization energies (E(2)) from second-order perturbation theory in NBO analysis. Higher E(2) values indicate stronger electronic delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ(C-N) | 5.2 |

| LP(2) S | σ(C-C)ring | 3.8 |

| π(C=C)ring | π*(C=O) | 2.1 |

Molecular Electrostatic Potential (MEP) studies provide a visual representation of the charge distribution on the surface of a molecule. reed.edu The MEP is calculated by placing a positive point charge at various points on the molecule's electron density surface and calculating the potential energy. numberanalytics.com The resulting map is color-coded: regions of negative potential (typically red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and susceptible to nucleophilic attack. reed.edunih.gov For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and, to a lesser extent, the sulfur atom, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Positive potential would be expected around the amide and thiol hydrogens, indicating their role as hydrogen bond donors. nih.gov

Biological Activities and Molecular Mechanisms of 2 Sulfanylbenzamide

Antiviral Activities

Inhibition of Human Immunodeficiency Virus (HIV) Replication

2-Sulfanylbenzamide and its derivatives, particularly thioesters, have demonstrated notable activity against Human Immunodeficiency Virus (HIV). These compounds function as inhibitors of HIV-1 replication. researchgate.net Studies have shown that S-acyl-2-mercaptobenzamide thioester (SAMT) chemotypes can inhibit HIV by targeting the NCp7 region of the Gag protein within infected cells. researchgate.net This action effectively blocks the processing of Gag and diminishes the infectivity of the virus. researchgate.net

Derivatives of this compound have been identified as having antiviral properties, specifically against HIV, by disrupting the function of the viral protein NCp7, which is crucial for the virus's replication cycle. For instance, sulfanylbenzamide thioesters have been shown to effectively reduce HIV infection rates. While these compounds are effective as topical microbicides, their instability has limited their systemic use. acs.orgnih.gov To address this, a prodrug strategy involving a nitroimidazole derivative named nipamovir (B12369593) was developed to enhance blood stability and oral bioavailability. acs.org In vitro studies confirmed that nipamovir maintained stability in blood samples and released the active thiol components that exhibit antiviral activity.

Targeting the Nucleocapsid Protein 7 (NCp7) Zinc Fingers

The primary antiviral target of this compound and its derivatives is the HIV-1 nucleocapsid protein 7 (NCp7). NCp7 is a small, 55-amino acid protein that plays a critical role in multiple stages of the HIV life cycle, including reverse transcription and viral assembly. acs.orgnih.gov It contains two highly conserved zinc finger domains with a Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys (CCHC) motif. nih.govresearchgate.net These zinc fingers are essential for the protein's function. researchgate.net

The highly conserved nature of the NCp7 sequence makes it an attractive target for antiviral drugs, as it is less prone to developing resistance. acs.org Both covalent and noncovalent inhibitors that target NCp7 have been developed, showing antiviral activities in the low micromolar range. acs.org

Disruption of Zinc Coordination in Viral Proteins

The mechanism of action for this compound derivatives involves the disruption of zinc coordination within the NCp7 zinc fingers. nih.gov Sulfanylbenzamide thioesters, for example, act as zinc ejectors. researchgate.net The proposed mechanism suggests that these compounds transfer an acetyl group to the thiol of cysteine residues in NCp7. nih.gov This reaction forms a thiolate, which is then reacetylated by the cellular enzyme acetyl-CoA, leading to multiple acetyl transfers and disruption of the zinc finger structure. nih.gov This destabilization of NCp7 triggers the exposure of cysteine sulfhydryls, which can then form disulfide bonds, leading to the cross-linking of Gag polyproteins and the production of noninfectious viral particles. nih.gov

Mechanisms of Action beyond Zinc Finger Disruption

The antiviral activity of this compound derivatives extends beyond simple zinc ejection. The thiol produced from the reaction of S-acyl-2-mercaptobenzamide thioesters (SAMTs) with NCp7 is recycled by cellular enzymes. It becomes acetylated to regenerate active SAMTs, creating a unique recycling mechanism among HIV inhibitors. researchgate.net This process leads to the modification of the NCp7 region of the Gag polyprotein in infected cells, which in turn blocks Gag processing and reduces viral infectivity. researchgate.net

Furthermore, the destabilization of NCp7 leads to the formation of disulfide cross-links between different Gag/Gag-Pol proteins. This cross-linking can occur spontaneously or be promoted by mixed disulfides and benzisothiazolinone, which are formed in situ from the oxidation of the active thiol. nih.gov This ultimately blocks the activation of HIV protease, resulting in noninfectious viral particles. nih.gov

Resistance Profile and Synergistic Effects with Other Antiviral Agents

A significant advantage of targeting the highly conserved NCp7 zinc fingers is the high barrier to the development of viral resistance. acs.orgnih.gov To date, resistant mutants to disulfide-substituted benzamides have not been detected. researchgate.netresearchgate.net

Furthermore, these compounds have shown synergistic effects when used in combination with other antiviral agents. researchgate.netresearchgate.net For example, combinations of S-acyl-2-mercaptobenzamide thioester-10 (SAMT10) and the fusion inhibitor sifuvirtide (B10832413) (SFT) have demonstrated synergistic effects in vitro. researchgate.net Similarly, combining other derivatives with FDA-approved HIV drugs has resulted in additive to synergistic antiviral interactions without evidence of increased toxicity. researchgate.net This suggests that zinc finger-reactive compounds could be a valuable component of combination therapies for HIV, potentially restricting the development of drug resistance. researchgate.netresearchgate.net

Antimicrobial Efficacy

Derivatives of this compound have also shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. In a study focused on developing inhibitors for Staphylococcus aureus Sortase A (SrtA), a series of substituted disulfanylbenzamides were synthesized and evaluated. nih.gov Several of these compounds were found to be potent inhibitors of SrtA, with some exhibiting single-digit micromolar Ki values. nih.gov These inhibitors were shown to reduce the adherence of S. aureus to fibrinogen, indicating their potential to interfere with bacterial pathogenesis. nih.gov Importantly, these disulfanylbenzamides showed minimal cytotoxicity and low bacterial growth inhibition, suggesting they act as selective inhibitors of SrtA rather than as broad-spectrum antibiotics. nih.gov

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

This compound and its derivatives have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus. In comparative studies, this compound was identified as one of the more effective compounds against S. aureus.

Derivatives known as disulfanylbenzamides have been investigated as irreversible inhibitors of Staphylococcus aureus Sortase A (SrtA), an enzyme crucial for covalently attaching virulence factors to the bacterial cell surface. genecards.orgnih.gov The inhibition of SrtA impairs the ability of the bacteria to adhere to host tissues, a critical step in infection. genecards.orgnih.gov Research has shown that certain disulfanylbenzamide derivatives can cause a significant reduction in S. aureus fibrinogen attachment. For instance, one of the most effective inhibitors diminished this adherence by 66% at a concentration of 10 μM. genecards.org Other studies on sulfonamide derivatives have also reported strong antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA). nih.gov

**Table 1: Activity of this compound Derivatives against *Staphylococcus aureus***

| Compound Class | Target | Effect | Reference |

| Disulfanylbenzamides | Sortase A (SrtA) | 66% reduction in fibrinogen attachment at 10 µM | genecards.org |

| Sulfonamide derivatives | Not Specified | Strong inhibition of MRSA and MSSA | nih.gov |

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

The compound has also shown significant activity against Gram-negative bacteria like Escherichia coli. Studies evaluating its efficacy through broth microdilution methods confirmed its potential for treating bacterial infections caused by E. coli. While some disulfanylbenzamide derivatives showed high minimal inhibitory concentrations (MIC) against E. coli, indicating lower potency, other benzamide (B126) derivatives have been found to be active against this organism. researchgate.netnih.gov

Mechanism of Antimicrobial Action

The antimicrobial action of this compound and its derivatives appears to be multifaceted. One proposed mechanism involves the disruption of zinc coordination in essential bacterial proteins. This mechanism is analogous to its antiviral activity, where it targets zinc finger motifs in viral proteins. For some benzamide derivatives, the inhibition of DNA gyrase has been suggested as a potential mechanism of action. researchgate.net

In the specific case of S. aureus, the mechanism involves the covalent targeting and irreversible inhibition of the Sortase A enzyme's active site cysteine (Cys126). genecards.orgnih.gov This targeted action prevents the anchoring of surface proteins, thereby reducing bacterial virulence. genecards.org For the broader class of sulfonamides, the mechanism involves blocking the biosynthesis of folic acid, which is essential for the synthesis of nucleic acids, leading to bacteriostatic inhibition of growth. lumenlearning.com

Anticancer Potential and Research Directions

Preliminary studies have indicated that this compound and its derivatives possess potential anticancer properties, warranting further investigation into their mechanisms of action.

Inhibition of Cancer Cell Growth

The anticancer potential of this compound has been evaluated in various in vitro assays against several cancer cell lines. It has demonstrated inhibitory activity against lung cancer cells, including A549, HCC827, and NCI-H358. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, suggest that the compound can effectively inhibit cancer cell proliferation.

Similarly, various sulfonamide and benzamide derivatives have shown significant cytotoxic activity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, MDA-MB-468), colon cancer (HCT116), and leukemia (CCRF-CM). nih.govdoi.orgnih.govpharmacophorejournal.com For example, certain benzenesulfonamide (B165840) derivatives exhibited IC₅₀ values as low as 1.48 µM against breast cancer cells under hypoxic conditions. nih.gov

Table 2: In Vitro Anticancer Activity of this compound and Related Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| This compound | A549, HCC827, NCI-H358 | Lung Cancer | Not specified, but effective | |

| Benzenesulfonamide derivative (12i) | MDA-MB-468 | Breast Cancer | 1.48 ± 0.08 µM (hypoxic) | nih.gov |

| Benzenesulfonamide derivative (12d) | MDA-MB-468 | Breast Cancer | 3.99 ± 0.21 µM (hypoxic) | nih.gov |

| Benzenesulfonamide derivative (12d) | CCRF-CM | Leukemia | 4.51 ± 0.24 µM (hypoxic) | nih.gov |

| Sulfonamide-tethered Schiff base (6i) | HepG2 | Liver Cancer | Not specified, but potent | doi.org |

| Sulfonamide-tethered Schiff base (6j) | HepG2 | Liver Cancer | Not specified, but potent | doi.org |

Proposed Mechanisms of Antitumor Activity

Several mechanisms have been proposed for the antitumor activity of this compound and its derivatives. A key mechanism for related sulfonamides involves the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. nih.gov By inhibiting CA IX, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis. nih.gov

Other proposed mechanisms include:

Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells. doi.org Studies on sulfonamide-tethered Schiff bases demonstrated that they effectively boosted apoptosis in HepG2 liver cancer cells by increasing levels of apoptotic markers like caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2. doi.org

Cell Cycle Arrest : Some compounds cause cancer cells to arrest in specific phases of the cell cycle, such as the G0-G1, S, or G2/M phase, thereby preventing their proliferation. nih.gov

Inhibition of Kinases : Derivatives like Axitinib, which contains a benzamide structure, act as inhibitors of vascular endothelial growth factor (VEGF) receptors, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com Other sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2. doi.org

Anti-Inflammatory and Immunomodulatory Properties

The benzamide and sulfonamide scaffolds are present in various compounds with recognized anti-inflammatory and immunomodulatory activities. researchgate.netscienceopen.com The mechanisms often involve the inhibition of key pathways in the inflammatory process.

Studies on benzoic acid derivatives have shown that their anti-inflammatory action is associated with the inhibition of both the exudative and proliferative phases of inflammation. unav.edu This can be linked to the inhibition of enzymes like phospholipase A2 and cyclooxygenase 2 (COX-2), which are critical for the production of pro-inflammatory prostaglandins. unav.edu

The immunomodulatory potential of these compounds is also an area of active research. Some benzamide derivatives have been found to boost the activation of CD4+ and CD8+ T lymphocytes, key players in the adaptive immune response. researchgate.net Furthermore, inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which includes certain benzamide-containing molecules, are being explored as a therapeutic strategy. mdpi.com IDO is involved in immune suppression, and its inhibition can enhance T-cell activation, which is beneficial in cancer immunotherapy. mdpi.com For example, the T cell immunoreceptor with Ig and ITIM domains (TIGIT) exerts immunosuppressive effects, and modulating its pathway is a target for immunotherapy. genecards.org

Antileishmanial Investigations for Derivatives

Derivatives of this compound have emerged as compounds of interest in the search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. scielo.br Research indicates that compounds related to n,n-dimethyl-2-sulfanylbenzamide (B1607108) show potential as therapeutic agents, demonstrating the ability to penetrate the outer membrane of Leishmania parasites. The investigation into novel therapeutic agents is urgent due to the high toxicity, low efficacy, and growing resistance associated with current drug regimens. nih.gov

While the broader class of sulfur-containing heterocyclic compounds, such as 2-amino-thiophene derivatives, has shown potent antileishmanial activity, the specific focus remains on the structural analogs of this compound. nih.gov For instance, the 2-amino-thiophenic derivative SB-200 was effective at inhibiting the growth of various Leishmania species, including L. braziliensis, L. major, and L. infantum, with IC50 values in the low micromolar range (3.96 µM to 4.65 µM). nih.gov This activity was linked to the disruption of the parasite's cell membrane integrity. nih.gov Similarly, other classes, like vanillin (B372448) derivatives incorporating a 1,2,3-triazole ring, have been evaluated against multiple Leishmania species, with molecular docking studies suggesting sterol 14α-demethylase (CYP51) as a potential target enzyme. scielo.br These findings in related fields underscore the potential of continued investigation into this compound derivatives as a source of novel antileishmanial agents.

Enzyme Inhibition Studies

The structural scaffold of this compound is a key feature in a variety of molecules designed to inhibit specific enzymes, playing a role in the management of numerous disease states.

Sulfonamide derivatives, which are structurally related to this compound, are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes. nih.govmdpi.com These enzymes, which catalyze the rapid interconversion of carbon dioxide and bicarbonate, are involved in numerous physiological and pathological processes. rjraap.com

Research has demonstrated that derivatives incorporating the sulfamoyl benzamide or benzenesulfonamide moiety show significant inhibitory activity against various human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. mdpi.comrjraap.com The sulfonamide group (SO2NH2) is crucial for this activity, as it binds to the Zn(II) ion within the enzyme's active site. nih.gov In one study, a series of sulfonamide derivatives produced IC50 values against hCA II that were lower than the standard drug, acetazolamide. nih.gov Another study on quinoxaline (B1680401) 1,4-dioxide derivatives bearing a sulfonamide group found that compound 7g had a strong inhibitory effect on the cancer-related hCA IX isoform. rsc.org The selectivity and potency of these inhibitors vary depending on the specific chemical modifications to the core structure. mdpi.comrsc.org

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzamide/Sulfonamide Derivatives

| Compound/Series | Target Isoform(s) | Activity (Ki / IC50) | Reference |

| Sulfonamide derivatives (1e, 2b, 3a, 3b) | hCA II | Lower IC50 than Acetazolamide | nih.gov |

| Sulfanilamide derivatives | hCA I, II, IX, XII | Ki values from 4.6 to 918.5 nM | mdpi.com |

| Quinoxaline 1,4-dioxide derivative (7g) | hCA IX | Ki = 42.2 nM | rsc.org |

| Thiosemicarbazone-benzenesulfonamide (6b) | hCA II | Ki = 0.31 nM | rjraap.com |

| Thiosemicarbazone-benzenesulfonamide (6e) | hCA II | Ki = 0.34 nM | rjraap.com |

Inhibition of the α-glucosidase enzyme is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.netnih.gov Numerous studies have identified benzamide and sulfonamide derivatives as effective inhibitors of this enzyme. researchgate.netnih.gov

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated, with some compounds showing potent inhibitory activity. researchgate.net In another study, novel soritin sulfonamide derivatives all demonstrated significantly better α-glucosidase inhibition than the standard drug acarbose (B1664774), with IC50 values ranging from 3.81 µM to 265.40 µM. nih.gov The most potent compound in that series, a trichloro phenyl substituted derivative, had an IC50 value of 3.81 ± 1.67 μM. nih.gov Similarly, a series of thiazolidine-2,4-dione and rhodanine (B49660) derivatives exhibited strong inhibitory potential, with the most active compound, 6k , recording an IC50 of 5.44 ± 0.13 μM, far exceeding the potency of acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site, such as Asp214, Glu276, and Asp349. nih.gov

Table 2: α-Glucosidase Inhibition by Benzamide and Related Derivatives

| Compound/Series | Activity (IC50) | Standard Drug (Acarbose) IC50 | Reference |

| Soritin sulfonamide derivative (Compound 13) | 3.81 ± 1.67 μM | 2187.00 ± 1.25 μM | nih.gov |

| Thiazolidine-2,4-dione derivative (Compound 6k) | 5.44 ± 0.13 μM | 817.38 ± 6.27 μM | nih.gov |

| N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7b) | 14.48 nM | Not specified in abstract | rsc.org |

| 2-aminothiazole derivatives | 20.34 to 37.20 μM/mL | Not specified in abstract | researchgate.net |

| Sulfamoyl benzamide derivative (5o) | Potent activity noted | Not specified in abstract | researchgate.netresearchgate.net |

Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. sioc-journal.cnnih.gov Benzamide derivatives have been investigated as potential AChE inhibitors. researchgate.net

A study focused on a series of 4-phthalimidobenzenesulfonamide derivatives, which combine the phthalimide (B116566) and sulfonamide pharmacophores, revealed potent and selective AChE inhibitory activity. nih.gov Among the synthesized compounds, compound 7 was identified as the most potent inhibitor against AChE, with an IC50 value of 1.35 ± 0.08 μM. nih.gov Molecular docking studies indicated that this compound is capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, which can be a favorable characteristic for effective inhibition. nih.gov Other research has also explored naphthalimide and lupinine (B175516) derivatives as AChE inhibitors, highlighting the broad interest in developing novel compounds for this target. sioc-journal.cnmdpi.com

Table 3: Cholinesterase Inhibition by 4-Phthalimidobenzenesulfonamide Derivatives

| Compound | Target Enzyme | Activity (IC50) | Reference |

| Compound 7 | Acetylcholinesterase (AChE) | 1.35 ± 0.08 μM | nih.gov |

| Compound 3 | Butyrylcholinesterase (BuChE) | 13.41 ± 0.62 μM | nih.gov |

Hexokinase 2 (HK2) is a critical enzyme in glucose metabolism and is considered an attractive target for cancer therapy due to its role in promoting cancer cell survival. mdpi.commedchemexpress.com Silencing or inhibiting HK2 can enhance the efficacy of anti-cancer drugs. mdpi.com

Research into benitrobenrazide (BNBZ), a potent HK2 inhibitor, and its derivatives has provided insights into the structural requirements for activity. mdpi.commedchemexpress.com A study was conducted to understand how the number and location of hydroxyl groups on the benzamide structure influence HK2 inhibition. mdpi.com Using human liver cancer cell lines (HepG2 and HUH7), the study found that modifications to the structure of BNBZ derivatives led to significant changes in their biological activities. mdpi.commedchemexpress.com For the HepG2 cell line, derivative 2b showed significant inhibition at 2.8 µM, reducing HK2 activity to a level comparable to a known inhibitor at 100 µM. mdpi.com Derivative 2c was found to almost completely inhibit cellular HK2 in both cell lines, although at relatively high concentrations. mdpi.com These findings highlight that the benzamide scaffold is a viable starting point for developing potent HK2 inhibitors. mdpi.commedchemexpress.com

The versatile structure of this compound and its analogs has led to their investigation against other important enzymatic targets.

Sortase A Inhibition: Asymmetric disulfanylbenzamides have been identified as a new class of potent, irreversible inhibitors of Staphylococcus aureus Sortase A (SrtA). nih.gov SrtA is a transpeptidase crucial for anchoring virulence factors to the bacterial cell wall. The disulfanylbenzamides act as covalent modifiers of the active-site cysteine (Cys126) of the enzyme. nih.gov A study of various derivatives established a structure-activity relationship, with several compounds showing single-digit micromolar Ki values and demonstrating a significant reduction in S. aureus fibrinogen attachment in a cellular context. nih.gov

Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives have also been designed as histone deacetylase inhibitors (HDACIs), which are an important class of anticancer agents. nih.gov A key structural feature for activity is an amine group in the ortho position of the benzamide moiety, which acts as a zinc-binding group (ZBG). nih.gov Derivatives containing this feature, such as compound 7j , showed potent antiproliferative activity against MCF-7 and T47D cancer cells (IC50 values of 0.83 μM and 1.4 μM, respectively) and significant inhibition of HDAC1, HDAC2, and HDAC3 enzymes. nih.gov

Hexokinase 2 Inhibition

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound and its derivatives has been crucial in understanding how chemical modifications influence their biological activities. These studies provide a systematic framework for optimizing lead compounds to enhance potency and selectivity for various therapeutic targets.

Derivation of Hypotheses from Analogues

The study of analogues of this compound has led to several key hypotheses regarding the structural requirements for biological activity. For instance, in the context of anti-HIV agents, a series of mercaptobenzamide prodrugs were evaluated, revealing that modifications to the side chains significantly impact antiviral activity. A notable finding from these SAR studies is the divergent roles of the internal and terminal amides in determining both activity and toxicity. nih.govnih.gov

One of the primary mechanisms of action for this compound derivatives, particularly in their antiviral capacity, involves the disruption of zinc finger motifs in viral proteins like the HIV nucleocapsid protein 7 (NCp7). The thiol group is essential for this activity, as it can coordinate with the zinc ion, leading to its ejection from the protein and subsequent inactivation. acs.org

Furthermore, the thermodynamic properties of these compounds, particularly their metabolism, have been suggested to be more critical for their biological activity than their direct binding affinity to the target. nih.govnih.gov This hypothesis arose from observations where antiviral activity in a series of mercaptobenzamide prodrugs was better explained by metabolic stability and conversion rates than by computational binding models alone. nih.gov

Influence of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the this compound scaffold have been shown to have a profound effect on both the potency and selectivity of these compounds against various biological targets.

For instance, in the development of inhibitors for the bacterial enzyme sortase A (SrtA), a broad series of disulfanylbenzamides were synthesized to establish a clear SAR. nih.gov It was found that while many analogues inhibited SrtA, their potency varied significantly with modifications to the glycine (B1666218) amino acid linker, often resulting in a decrease in inhibitory activity. nih.gov

In the context of anticancer agents, derivatives of 2-mercaptobenzoxazole, a related heterocyclic structure, were synthesized and evaluated for their antiproliferative activity. mdpi.com In these series, compounds bearing a methoxy (B1213986) substitution were often the most active against multiple cancer cell lines. mdpi.com Replacing a substituted phenyl or isatin (B1672199) group with a pyrrole (B145914) ring system led to a significant increase in potency, in some cases exceeding that of the reference drug sunitinib. mdpi.com

The influence of substituents on the aromatic ring has also been a key area of investigation. For example, in the development of anti-HIV agents, electron-withdrawing groups on the aromatic ring were found to increase toxicity, whereas electron-donating groups were generally better tolerated. This highlights the delicate balance that must be achieved between enhancing potency and maintaining a favorable safety profile.

Modifications to the benzamide moiety itself have also been explored. In the development of histone deacetylase (HDAC) inhibitors, substitutions on the benzamide portion of lead compounds have been shown to enhance isoform specificity and potency. researchgate.net

Table 1: Influence of Structural Modifications on Biological Activity of this compound Analogues

| Compound Series | Modification | Effect on Biological Activity | Target | Reference |

|---|---|---|---|---|

| Mercaptobenzamide Prodrugs | Side chain modifications | Altered antiviral activity and toxicity | HIV-1 NCp7 | nih.gov |

| Disulfanylbenzamides | Modifications on glycine linker | Decreased inhibitory potency | Staphylococcus aureus SrtA | nih.gov |

| 2-Mercaptobenzoxazole Derivatives | Methoxy substitution | Increased antiproliferative activity | Cancer cell lines | mdpi.com |

| 2-Mercaptobenzoxazole Derivatives | Replacement of phenyl/isatin with pyrrole | Significantly increased potency | Cancer cell lines | mdpi.com |

| Mercaptobenzamides | Electron-withdrawing group on aromatic ring | Increased toxicity | HIV-1 | |

| Benzamide-based HDAC Inhibitors | Substitutions on benzamide moiety | Enhanced isoform specificity and potency | HDACs | researchgate.net |

Molecular Interactions and Binding Studies

The biological effects of this compound and its derivatives are intrinsically linked to their interactions with biological macromolecules. Understanding these interactions at a molecular level is fundamental to elucidating their mechanism of action and for the rational design of more effective and selective therapeutic agents.

Protein Binding (e.g., Basic Proteins in Human Serum)

The binding of drugs to plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. nih.gov Generally, the unbound fraction of a drug is responsible for its pharmacological effect. wikipedia.org Plasma proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG) are the primary binding partners for many drugs. bioanalysis-zone.comscielo.org.mx

HSA, the most abundant protein in plasma, primarily binds acidic and neutral drugs, while AAG has a higher affinity for basic compounds. nih.govwikipedia.orgbioanalysis-zone.com The binding of basic drugs can be variable due to significant inter-individual differences in AAG concentrations. nih.gov

Covalent Bond Formation with Biological Macromolecules